1-(Benzylamino)cyclohexane-1-carbonitrile
Description
1-(Benzylamino)cyclohexane-1-carbonitrile (CAS: 56249-48-0) is a nitrile-functionalized cyclohexane derivative substituted with a benzylamino group. Its molecular formula is C₁₄H₁₈N₂, with a molecular weight of 214.31 g/mol . It is supplied as a solution (10 mM in solvent) with a purity >98% and requires storage at -80°C (6-month stability) or -20°C (1-month stability) .
Properties
IUPAC Name |
1-(benzylamino)cyclohexane-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c15-12-14(9-5-2-6-10-14)16-11-13-7-3-1-4-8-13/h1,3-4,7-8,16H,2,5-6,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYDWLUNGKSVFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzylamino)cyclohexane-1-carbonitrile typically involves the reaction of cyclohexanone with benzylamine in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent such as methanol or ethanol. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(Benzylamino)cyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzylamino derivatives
Scientific Research Applications
1-(Benzylamino)cyclohexane-1-carbonitrile has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-(Benzylamino)cyclohexane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, their molecular properties, and functional differences:
Key Research Findings
Synthetic Efficiency: The tert-butyl carbamate derivative of 1-(methylamino)cyclohexane-1-carbonitrile (a precursor to the benzylamino analog) is synthesized in 90% yield via Boc protection, highlighting the compound’s versatility in multistep syntheses .
Biological Activity: Piperidine-substituted analogs (e.g., 1-Piperidinocyclohexanecarbonitrile) show reduced receptor affinity compared to benzylamino derivatives, likely due to steric effects .
Thermodynamic Stability : Cyclohexene-based nitriles (e.g., 1-Cyclohexene-1-carbonitrile) exhibit lower thermal stability than saturated cyclohexane analogs, limiting their use in high-temperature reactions .
Biological Activity
1-(Benzylamino)cyclohexane-1-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article compiles relevant data on its biological activity, including synthesis, mechanisms of action, and efficacy in various biological assays.
This compound is characterized by the following chemical structure:
- Molecular Formula : CHN
- Molecular Weight : 188.27 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Antiproliferative Effects : Studies have shown that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves inducing apoptosis in cancer cells through caspase activation pathways .
- Cholinesterase Inhibition : The compound has demonstrated significant cholinesterase inhibitory activity, which is relevant for treating neurodegenerative diseases like Alzheimer's. This activity was comparable to known inhibitors such as Galantamine .
The mechanisms underlying the biological activities of this compound include:
- Caspase Activation : Induction of apoptosis in cancer cells is primarily mediated through the activation of caspases, particularly caspase-3, which leads to programmed cell death .
- Cholinergic Modulation : By inhibiting cholinesterase enzymes, the compound increases acetylcholine levels, potentially enhancing cognitive functions and providing therapeutic benefits in neurodegenerative conditions .
Anticancer Activity
A detailed study evaluated the antiproliferative effects of this compound against several cancer cell lines using an MTT assay. The results are summarized in Table 1.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Apoptosis via caspase activation |
| Jurkat (T-cell) | 15.0 | Apoptosis via caspase activation |
| MCF-10 (Normal) | >50 | Non-toxic to normal cells |
Note: IC values represent the concentration required to inhibit cell growth by 50%.
Neuropharmacological Studies
In a separate study focusing on cholinesterase inhibition, the compound was tested against acetylcholinesterase and butyrylcholinesterase. The results indicated a potent inhibitory effect, suggesting therapeutic potential for cognitive enhancement in Alzheimer's disease.
| Enzyme | IC (µM) |
|---|---|
| Acetylcholinesterase | 8.0 |
| Butyrylcholinesterase | 10.5 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
